2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-(2,3-dimethylimidazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)9(10(13)14)8-5-11-7(3)12(8)4/h5-6,9H,1-4H3,(H,13,14) |
InChI Key |
LJQUPHUKGKMKFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C)C(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid typically involves the reaction of 1,2-dimethylimidazole with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or commercial use.
Chemical Reactions Analysis
Carboxylic Acid-Derived Reactions
The carboxylic acid group enables classic acid-catalyzed or coupling-driven transformations.
Esterification
Reaction with alcohols in the presence of coupling agents forms esters. For example:
-
Reagents : Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
-
Conditions : Room temperature, inert atmosphere (e.g., nitrogen), anhydrous solvent (e.g., dichloromethane)
-
Product : Methyl 2-(1,2-dimethyl-1H-imidazol-5-yl)-3-methylbutanoate
This parallels reactions observed in structurally similar acids like 3-(1H-imidazol-5-yl)propanoic acid, where DCC activates the carboxylic acid for nucleophilic attack.
Amide Formation
Coupling with amines via carbodiimide reagents generates amides. For instance:
-
Reagents : HATU, DIEA, primary/secondary amines
-
Conditions : Polar aprotic solvents (e.g., DMF), 20–25°C, 1–24 hours
-
Product : Amide derivatives (e.g., with benzylamine)
The steric bulk of the 3-methylbutanoic chain may slow reaction kinetics compared to linear analogs, necessitating extended reaction times .
Imidazole Ring Reactivity
The 1,2-dimethylimidazole ring exhibits limited nucleophilicity at nitrogen due to steric hindrance but retains potential for electrophilic substitution.
N-Alkylation (Theoretical)
Under strong basic conditions, the remaining unsubstituted nitrogen (position 3) could undergo alkylation:
-
Reagents : Alkyl halides (e.g., methyl iodide), NaH/LiHMDS
-
Product : Quaternary imidazolium salts (if feasible)
Metal Coordination
The imidazole nitrogen may act as a ligand for transition metals (e.g., gold, silver), forming complexes:
-
Reagents : Chlorido(dimethylsulfide)gold(I), Ag₂O
-
Application : Potential catalysis or medicinal chemistry intermediates
Decarboxylation Reactions
Thermal or oxidative decarboxylation could yield imidazole-containing hydrocarbons:
-
Conditions : Heating under reflux with CuO or quinoline
-
Product : 1,2-Dimethyl-5-(2-methylpropyl)-1H-imidazole
This pathway is speculative but aligns with decarboxylation trends in α,β-branched carboxylic acids.
Salt Formation
The carboxylic acid can form salts with inorganic or organic bases:
-
Reagents : NaOH, K₂CO₃, or amines
-
Conditions : Aqueous or alcoholic solutions
-
Product : Sodium/potassium salts (improved solubility for biological assays)
Biological Conjugation Reactions
The acid is a candidate for prodrug development via ester or amide linkages:
-
Example : Conjugation with antiviral nucleosides using HATU/DIEA
-
Application : Enhanced bioavailability or targeted drug delivery
Key Considerations
-
Steric Effects : The 3-methylbutanoic chain and dimethylimidazole group hinder reactions at the β-carbon and imidazole N3 position.
-
Solvent Choice : Polar aprotic solvents (DMF, DCM) optimize coupling reactions, while protic solvents (MeOH) suit salt formation .
-
Temperature Sensitivity : Elevated temperatures may promote decarboxylation or side reactions; most transformations proceed optimally at 20–25°C .
Scientific Research Applications
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Properties of 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic Acid and Analogs
*Estimated based on structural analogs and computational predictions.
Structural and Functional Differences
Imidazole vs. Simple Carboxylic Acids (e.g., 3-Methylbutanoic Acid): The imidazole ring in the target compound introduces aromaticity and basicity (pKa ~6.9 for protonated imidazole), contrasting with the purely aliphatic 3-methylbutanoic acid. This likely reduces volatility compared to 3-methylbutanoic acid, which is a volatile contributor to cheese aroma . Electronic effects: The electron-donating methyl groups on the imidazole may slightly increase the carboxylic acid’s pKa (less acidic) compared to 3-methylbutanoic acid (pKa 4.8).
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: The benzamide in contains an N,O-bidentate directing group for catalysis, while the target compound’s imidazole could act as a ligand via its nitrogen lone pairs. However, the carboxylic acid group in the target compound adds Brønsted acidity, absent in the benzamide. Synthesis routes differ: The benzamide is derived from 3-methylbenzoic acid and amino alcohols , whereas the target compound might involve coupling imidazole derivatives with pre-functionalized acid chains.
Physicochemical and Application Contrasts
- Solubility: The imidazole ring enhances water solubility relative to 3-methylbutanoic acid but reduces it compared to polar amides like the benzamide in .
- Biological Relevance: 3-Methylbutanoic acid is a microbial metabolite in cheese fermentation , whereas the target compound’s imidazole group may confer bioactivity (e.g., antifungal or anti-inflammatory properties) common to imidazole derivatives.
Biological Activity
2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid, identified by its CAS number 1518217-96-3, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 196.25 g/mol. It features an imidazole ring, which is known for its role in various biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| CAS Number | 1518217-96-3 |
The biological activity of this compound is primarily linked to its interaction with biological targets through the imidazole moiety. This structure allows for coordination with metal ions and modulation of enzyme activities, which can disrupt metabolic processes in various organisms.
Antitumor Activity
Research has indicated that compounds with imidazole structures can exhibit antitumor properties through inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. Studies have shown that similar imidazole-containing compounds effectively suppress tumor growth in xenograft models, suggesting potential therapeutic applications in oncology .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. The imidazole ring's ability to coordinate with metal ions can influence the activity of metalloenzymes, which are critical in various biochemical pathways. This property makes it a candidate for further investigation as a therapeutic agent against diseases that involve dysregulated enzyme activities.
Case Studies
- Antitumor Efficacy : A study demonstrated that imidazole derivatives significantly reduced tumor size in mice models when administered at low doses, highlighting their potential as effective cancer therapies .
- Metabolic Pathways : Another investigation into the metabolic pathways affected by this compound found alterations in lipid metabolism and energy production in treated cells, indicating a broader impact on cellular metabolism .
Research Findings
Recent studies have focused on the synthesis and characterization of similar compounds, revealing insights into their biological activities:
- Inhibition of Cancer Cell Proliferation : Compounds structurally related to this compound have shown promise in inhibiting the proliferation of various cancer cell lines.
- Biochemical Assays : In vitro assays have demonstrated that this compound can modulate key signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What are the optimal synthetic routes for 2-(1,2-Dimethyl-1H-imidazol-5-yl)-3-methylbutanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with imidazole core functionalization. For example, imidazole derivatives are synthesized via condensation of substituted anilines with aldehydes under acidic or basic conditions. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., p-toluenesulfonic acid) critically affect reaction efficiency . Optimizing stoichiometry (e.g., 1:1 molar ratios of precursors) and temperature (80–120°C) can enhance yields. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the target compound .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer : Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and stereochemistry. For example, imidazole protons typically resonate at δ 7.0–8.5 ppm, while methyl groups appear as singlets near δ 2.0–2.5 ppm .
- Elemental Analysis : Comparing experimental vs. calculated C, H, N content (e.g., ±0.3% deviation) ensures purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error .
Q. What strategies are recommended for handling air- or moisture-sensitive intermediates during synthesis?
- Methodological Answer : Use inert atmosphere techniques (e.g., Schlenk line, glovebox) for reactions involving hygroscopic reagents. Protect reactive groups (e.g., carboxylic acids) as tert-butyl esters or trimethylsilyl derivatives. Solvents should be dried over molecular sieves or distilled prior to use .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or binding affinity of derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model interactions with biological targets. For instance, docking studies of imidazole analogs with enzyme active sites (e.g., cytochrome P450) can identify key hydrogen bonds and hydrophobic interactions. ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with literature values for analogous compounds (e.g., imidazole derivatives in ).
- Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d vs. CDCl).
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis (e.g., C–C bond lengths ±0.002 Å, R-factor <0.05) .
Q. What experimental approaches are used to analyze structure-activity relationships (SAR) for imidazole-based analogs?
- Methodological Answer :
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the imidazole ring. For example, fluorination at the 5-position may enhance metabolic stability .
- Biological Assays : Test analogs against target enzymes (e.g., IC measurements) and correlate activity with electronic (Hammett σ) or steric (Taft E) parameters .
Q. How can researchers address low solubility of this compound in aqueous buffers for in vitro studies?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to improve solubility without denaturing proteins.
- Salt Formation : Convert the carboxylic acid to a sodium or potassium salt for enhanced hydrophilicity .
Data Contradiction Analysis
Q. How should conflicting NMR data between synthesized batches be investigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
